molecular formula C16H14N2O B13670321 4-[(2-Methylquinolin-4-yl)amino]phenol

4-[(2-Methylquinolin-4-yl)amino]phenol

Cat. No.: B13670321
M. Wt: 250.29 g/mol
InChI Key: WHTXSCUAVHWJSF-UHFFFAOYSA-N
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Description

4-[(2-Methylquinolin-4-yl)amino]phenol is a quinoline-derived compound characterized by a phenolic core linked via an amino group to a 2-methylquinoline moiety. The quinoline ring contributes to aromatic stacking interactions and metal coordination, while the phenolic hydroxyl group enhances solubility and hydrogen-bonding capacity, critical for biological interactions .

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

4-[(2-methylquinolin-4-yl)amino]phenol

InChI

InChI=1S/C16H14N2O/c1-11-10-16(14-4-2-3-5-15(14)17-11)18-12-6-8-13(19)9-7-12/h2-10,19H,1H3,(H,17,18)

InChI Key

WHTXSCUAVHWJSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC3=CC=C(C=C3)O

Origin of Product

United States

Chemical Reactions Analysis

4-[(2-Methylquinolin-4-yl)amino]phenol undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Structural Analogs with Quinoline-Amino Linkages
Compound Name Molecular Structure Highlights Molecular Weight (g/mol) Key Properties/Activities Synthesis Method
4-[(2-Methylquinolin-4-yl)amino]phenol Phenol + 2-methylquinoline via NH linkage ~265 (estimated) Potential enzyme inhibition (inferred) Not explicitly described in evidence
Compound C () Acrylamide chain + benzyloxy-methoxy-phenyl group ~507 (estimated) Acetylcholinesterase inhibition Multi-step synthesis with Pd catalysis
Compound 12b () Methoxy-phenyl + acrylamide + quinoline-amino ~434 (calculated) HDAC inhibitor candidate Solution-phase reaction in dioxane/MeOH under argon

Key Observations :

  • Electronic Effects : Substituents like methoxy (Compound 12b) or benzyloxy (Compound C) alter electron density, affecting binding to biological targets .
  • Bioactivity: Quinoline-amino-phenol derivatives are frequently explored for neurological targets (e.g., acetylcholinesterase, HDACs), suggesting shared therapeutic pathways .
Derivatives with Varied Substituents
Compound Name Core Structure Key Differences Biological/Physical Properties
4-[(E)-(4-Nitrobenzylidene)amino]phenol () Schiff base (nitrobenzylidene + phenol) Nitro group instead of quinoline Antifungal, antimalarial activity; stabilized by π-π stacking and hydrogen bonds
2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one () Dihydroquinolinone + chlorophenyl Ketone group in quinoline ring Ionic liquid-mediated synthesis; N–H⋯O hydrogen bonds in crystal packing
4-(2-Quinolinylmethoxy)phenol () Quinolinylmethoxy + phenol Methoxy linker instead of NH Solubility influenced by ether linkage; applications in materials science

Key Observations :

  • Solubility: Quinoline derivatives with ether linkages (e.g., ) exhibit higher hydrophobicity compared to amino-linked analogs.
  • Crystallinity: Schiff bases () form stable 2D layers via hydrogen bonding, whereas dihydroquinolinones () rely on N–H⋯O interactions .
Physicochemical Properties
Property This compound 4-[(E)-(4-Nitrobenzylidene)amino]phenol 4-(4-Propan-2-ylpiperazin-1-yl)phenol ()
Melting Point Not reported 223–225°C (Ethanol, analog 4k in ) 132–135°C
Solubility Moderate in polar solvents (inferred) Low (due to nitro group) High in water and ethanol
Hydrogen Bonding Phenolic –OH, NH linkage Schiff base N, phenolic –OH Piperazine N, phenolic –OH

Key Observations :

  • Melting Points : Ionic liquid-synthesized compounds (e.g., ) often have lower melting points due to disordered packing .
  • Hydrogen Bonding: Phenolic –OH is a universal feature enhancing solubility and crystal stability across analogs.

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